molecular formula C16H31NO B12612010 N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine CAS No. 920280-55-3

N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine

Cat. No.: B12612010
CAS No.: 920280-55-3
M. Wt: 253.42 g/mol
InChI Key: RVGCHHACUHCYJK-UHFFFAOYSA-N
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Description

N-[4-(Ethoxymethyl)cyclohexyl]cycloheptanamine is a secondary amine featuring a cycloheptanamine core linked to a 4-(ethoxymethyl)cyclohexyl group. Its molecular formula is C₁₆H₂₉NO, with a molecular weight of 251.41 g/mol.

Properties

CAS No.

920280-55-3

Molecular Formula

C16H31NO

Molecular Weight

253.42 g/mol

IUPAC Name

N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine

InChI

InChI=1S/C16H31NO/c1-2-18-13-14-9-11-16(12-10-14)17-15-7-5-3-4-6-8-15/h14-17H,2-13H2,1H3

InChI Key

RVGCHHACUHCYJK-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCC(CC1)NC2CCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate through the reaction of cyclohexanone with ethyl bromide in the presence of a base such as sodium hydride. This results in the formation of 4-(ethoxymethyl)cyclohexanone.

    Amination Reaction: The 4-(ethoxymethyl)cyclohexanone is then subjected to reductive amination with cycloheptanone in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. This step yields this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the initial formation of the cyclohexyl intermediate.

    Continuous Flow Systems: Employing continuous flow systems for the amination reaction to ensure consistent product quality and yield.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amines, amides.

Scientific Research Applications

N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group and the cycloheptanamine moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Ethoxymethyl vs. Benzyloxy : The ethoxymethyl group likely offers better metabolic stability than the benzyloxy group, which may undergo oxidative degradation.
  • Ethoxymethyl vs.

Core Structure Variations

The choice of amine or amide core influences biological activity and synthetic complexity:

Compound Core Structure Functional Impact
This compound Cycloheptanamine Larger ring size may enhance binding to hydrophobic pockets in targets.
N-[4-(tert-Butyl)cyclohexyl]benzamide Benzamide Amide group facilitates hydrogen bonding; anti-inflammatory activity reported.
4,4'-Methylenebis(cyclohexylamine) Bis-cyclohexylamine Geometric isomers (trans-trans, cis-cis) affect crystallinity and reactivity.

Key Observations :

  • Cycloheptanamine vs. Benzamide : The cycloheptanamine core lacks the hydrogen-bonding capacity of benzamide, possibly reducing target affinity but increasing membrane permeability.
  • Geometric Isomerism : Unlike 4,4'-methylenebis(cyclohexylamine) , the target compound lacks a methylene bridge, minimizing isomer complexity.

Pharmacological Activities

  • N-[4-(tert-Butyl)cyclohexyl]benzamide analogs demonstrated potent anti-inflammatory and analgesic effects, with Scheme 11f (tert-butyl derivative) showing the highest activity .
  • Ulcerogenic liability was observed in all tested benzamides, suggesting that the cycloheptanamine core might mitigate gastrointestinal irritation due to altered metabolism.

Hypothesis : The ethoxymethyl group’s balance of lipophilicity and polarity could enhance therapeutic indices compared to purely alkyl (e.g., tert-butyl) or aromatic (e.g., benzyloxy) substituents.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Core Structure
This compound C₁₆H₂₉NO 251.41 Ethoxymethyl Cycloheptanamine
N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine C₂₀H₃₁NO 301.47 Benzyloxy Cycloheptanamine
N-[4-(Cyclohexyloxy)cyclohexyl]acetamide C₁₄H₂₅NO₂ 239.35 Cyclohexyloxy Acetamide
4,4'-Methylenebis(cyclohexylamine) C₁₃H₂₆N₂ 210.36 Methylene bridge Bis-cyclohexylamine

Table 2: Pharmacological Profile of Analogs

Compound Anti-Inflammatory Activity Analgesic Activity Ulcerogenic Liability Reference
N-[4-(tert-Butyl)cyclohexyl]benzamide High (Scheme 11f) Moderate High
This compound Not studied Not studied Not studied -

Biological Activity

N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine is an organic compound with the molecular formula C16H31NO, recognized for its potential biological activity and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H31NO
  • Molecular Weight : 253.42 g/mol
  • CAS Number : 920280-55-3
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The ethoxymethyl group enhances lipophilicity, potentially facilitating cellular uptake and interaction with membrane-bound receptors.

Proposed Mechanisms:

  • Receptor Binding : The compound may bind to specific receptors involved in signal transduction pathways, influencing cellular responses.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit certain kinases, which play crucial roles in cell cycle regulation and proliferation.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antiproliferative Effects : Studies suggest that the compound may inhibit the growth of certain cancer cell lines by targeting cell cycle regulators.
  • Anti-inflammatory Properties : Preliminary findings indicate potential anti-inflammatory effects, possibly through modulation of cytokine production.

Research Findings and Case Studies

  • Cell Cycle Regulation : A study highlighted its role as a small molecule inhibitor of Cdc7 kinase, which is critical for DNA replication initiation. Inhibition of Cdc7 can lead to apoptosis in cancer cells while sparing normal cells, making it a candidate for cancer therapy .
  • In Vitro Studies : In vitro assays have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, indicating its potential as an anticancer agent .
  • Toxicological Assessment : Toxicity studies are essential to evaluate the safety profile of this compound. Initial assessments suggest a favorable safety margin; however, comprehensive toxicological evaluations are required for clinical applications .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-EthylcyclohexylamineEthyl group instead of ethoxymethylModerate receptor affinity
CyclohexylamineSimpler structure without cycloheptanamineLimited biological activity
CycloheptanamineLacks ethoxymethyl groupLower potency in antiproliferative assays

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